molecular formula C8H6F3NO2 B8432386 1-(5-Hydroxy-2-(trifluoromethyl)pyridin-4-yl)ethanone

1-(5-Hydroxy-2-(trifluoromethyl)pyridin-4-yl)ethanone

Cat. No. B8432386
M. Wt: 205.13 g/mol
InChI Key: ZXLGXPIJKJIKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552181B2

Procedure details

A mixture of 1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone (3.2 g, 13 mmol) and 5N (40 ml) in i-PrOH/THF (1:1, 40 ml) was stirred at 45° C. overnight. The mixture was cooled, concentrated, taken up in H2O, neutralized with saturated NaHCO3, and extracted with DCM (3×). The organic layers were combined, dried over Na2SO4, and concentrated to give the title compound as a tan solid. MS (m+1): 206.2
Name
1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
i-PrOH THF
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:6]([C:15](=[O:17])[CH3:16])=[CH:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][CH:10]=1>CC(O)C.C1COCC1>[OH:4][C:5]1[C:6]([C:15](=[O:17])[CH3:16])=[CH:7][C:8]([C:11]([F:14])([F:12])[F:13])=[N:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone
Quantity
3.2 g
Type
reactant
Smiles
COCOC=1C(=CC(=NC1)C(F)(F)F)C(C)=O
Name
i-PrOH THF
Quantity
40 mL
Type
solvent
Smiles
CC(C)O.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred at 45° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(=CC(=NC1)C(F)(F)F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.